Cas no 159770-26-0 (ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE)

ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE is a brominated isoxazole derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features—a reactive bromomethyl group and an ester functionality—enable versatile transformations, including nucleophilic substitutions and cross-coupling reactions. The compound is particularly valuable in the synthesis of heterocyclic compounds and bioactive molecules due to its stability and selectivity. Its methyl-substituted isoxazole core enhances steric and electronic properties, facilitating controlled modifications. This reagent is commonly employed in medicinal chemistry for constructing complex scaffolds. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE structure
159770-26-0 structure
Product name:ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE
CAS No:159770-26-0
MF:C8H10BrNO3
MW:248.07390165329
MDL:MFCD10568349
CID:4607495
PubChem ID:10014880

ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate
    • 4-Isoxazolecarboxylic acid, 5-(bromomethyl)-3-methyl-, ethyl ester
    • ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE
    • MDL: MFCD10568349
    • Inchi: 1S/C8H10BrNO3/c1-3-12-8(11)7-5(2)10-13-6(7)4-9/h3-4H2,1-2H3
    • InChI Key: YAZBZCVAONLBJW-UHFFFAOYSA-N
    • SMILES: O1C(CBr)=C(C(OCC)=O)C(C)=N1

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 328.8±42.0 °C at 760 mmHg
  • Flash Point: 152.6±27.9 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE Security Information

ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369531-250mg
Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate
159770-26-0 98%
250mg
¥2090 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369531-5g
Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate
159770-26-0 98%
5g
¥18113 2023-04-15
Enamine
EN300-177143-0.1g
ethyl 5-(bromomethyl)-3-methyl-1,2-oxazole-4-carboxylate
159770-26-0
0.1g
$68.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369531-50mg
Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate
159770-26-0 98%
50mg
¥1209 2023-04-15
abcr
AB303124-5 g
Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate; 95%
159770-26-0
5g
€909.90 2023-06-21
Apollo Scientific
OR346091-5g
Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate
159770-26-0
5g
£617.00 2023-08-31
Fluorochem
316506-5g
Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate
159770-26-0 95.0%
5g
£903.00 2023-04-13
abcr
AB303124-1 g
Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate; 95%
159770-26-0
1g
€292.10 2023-06-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369531-500mg
Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate
159770-26-0 98%
500mg
¥3556 2023-04-15
A2B Chem LLC
AW10053-5g
ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE
159770-26-0 95%
5g
$798.00 2024-04-20

Additional information on ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE

Comprehensive Guide to ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE (CAS No. 159770-26-0)

ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE (CAS No. 159770-26-0) is a specialized chemical compound widely used in pharmaceutical and agrochemical research. This ester derivative of isoxazole is particularly valued for its role as a key intermediate in the synthesis of various bioactive molecules. With the increasing demand for novel drug candidates and crop protection agents, compounds like ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE have gained significant attention in recent years.

The molecular structure of ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE features a bromomethyl group at position 5 and a methyl group at position 3 of the isoxazole ring, along with an ethyl ester moiety at position 4. This unique arrangement contributes to its reactivity and makes it particularly useful in various coupling reactions. Researchers often search for "synthesis of ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE" or "application of CAS 159770-26-0 in medicinal chemistry," reflecting the compound's importance in these fields.

In pharmaceutical applications, ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE serves as a crucial building block for the development of potential therapeutic agents. The isoxazole ring system is known to exhibit various biological activities, and modifications at the 5-position often lead to compounds with improved pharmacokinetic properties. Current research trends show particular interest in "isoxazole derivatives as kinase inhibitors" and "modification of ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE for drug discovery," indicating the compound's relevance in modern drug development.

The agrochemical industry also benefits from ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE, where it's used in the synthesis of novel pesticides and herbicides. With growing concerns about food security and sustainable agriculture, researchers are actively investigating "environmentally friendly isoxazole-based agrochemicals" and "CAS 159770-26-0 derivatives for crop protection." The compound's versatility allows for the creation of molecules with specific modes of action against various agricultural pests.

From a synthetic chemistry perspective, ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE offers multiple reactive sites for further functionalization. The bromomethyl group is particularly valuable for nucleophilic substitution reactions, while the ester moiety can be hydrolyzed or transformed into other functional groups. Common search queries include "reactivity of ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE" and "transformation of CAS 159770-26-0 into amides," reflecting the compound's utility in diverse chemical transformations.

The market for ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE has shown steady growth, driven by increasing R&D activities in both pharmaceutical and agrochemical sectors. Suppliers and researchers frequently search for "reliable source of ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE" and "purity specifications for CAS 159770-26-0," emphasizing the need for high-quality material in research applications. Recent advancements in synthetic methodologies have also made the compound more accessible to the research community.

Quality control is paramount when working with ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify the identity and purity of the compound. Researchers often inquire about "analytical methods for ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE" and "stability studies of CAS 159770-26-0," highlighting the importance of proper characterization in research applications.

Storage and handling of ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE require standard laboratory precautions. While not classified as hazardous under normal conditions, proper storage in cool, dry conditions is recommended to maintain stability. Common questions include "storage conditions for ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE" and "shelf life of CAS 159770-26-0," which are important considerations for research laboratories.

Future prospects for ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE appear promising, particularly in the development of targeted therapies and green agrochemicals. Emerging research trends suggest growing interest in "isoxazole derivatives for personalized medicine" and "sustainable synthesis of ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE." As synthetic methodologies continue to advance, the compound's applications are expected to expand further in both medicinal and agricultural chemistry.

In conclusion, ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE (CAS No. 159770-26-0) represents a versatile and valuable intermediate in modern chemical research. Its applications span pharmaceutical development, agrochemical innovation, and general synthetic chemistry. With ongoing research into novel isoxazole derivatives and sustainable synthetic routes, this compound continues to play a significant role in addressing current challenges in healthcare and agriculture.

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Amadis Chemical Company Limited
(CAS:159770-26-0)ETHYL 5-BROMOMETHYL-3-METHYLISOXAZOLE-4-CARBOXYLATE
A1137031
Purity:99%
Quantity:5g
Price ($):1410.0